6-Fluoro-1H-indazole-3-carbonitrile

Description

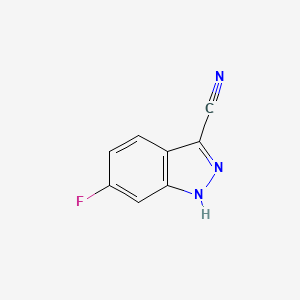

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZPVSNDZPXMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680007 | |

| Record name | 6-Fluoro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-33-1 | |

| Record name | 6-Fluoro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Materials Science and Agrochemicals

Material Science Innovations

In the realm of materials science, the focus is on creating novel materials with enhanced properties. Indazole derivatives, including 6-Fluoro-1H-indazole-3-carbonitrile, are being explored for their potential contributions to advanced polymers and organic electronics.

Research into indazole-based compounds has shown their potential as building blocks for advanced polymers and coatings. The reactivity of the indazole ring system and the functional groups attached to it allow for incorporation into polymer chains, potentially enhancing thermal stability, and other desirable characteristics of the resulting materials. While specific research on this compound in this area is still emerging, the broader class of indazole derivatives is recognized for its utility in creating specialized polymers. chemimpex.com

Indazole derivatives have shown promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netgoogle.com The fused aromatic structure of the indazole core can facilitate charge transport, a critical property for semiconductor materials. researchgate.net The incorporation of fluorine atoms can also influence the electronic properties and stability of these materials. researchgate.net Specifically, indolocarbazole derivatives, which share structural similarities with indazoles, are being investigated for their use in creating highly efficient and stable OLEDs. researchgate.netrsc.org The rigid and planar nature of these molecules aids in carrier hopping, and their structure can be modified to fine-tune their light-emitting properties. researchgate.net

Agrochemical Development and Formulations

The agricultural sector continually seeks new and effective solutions for crop protection and enhancement. Indazole derivatives have demonstrated significant potential as active ingredients in a variety of agrochemical products. nih.govresearchgate.netresearchgate.net

Indazole compounds have been the subject of extensive research for their herbicidal and fungicidal activities. nih.govresearchgate.netresearchgate.netgoogleapis.com A number of synthetic indazole derivatives have reported herbicidal activity. researchgate.net For instance, certain indazole sulfonylurea derivatives have been identified as potent herbicides. google.com The fungicidal properties of indazoles are also well-documented, with studies showing their effectiveness against various plant pathogens. researchgate.netresearchgate.netnih.gov The mechanism of action often involves the inhibition of essential fungal enzymes. researchgate.net The specific substitution pattern on the indazole ring, including the presence of a fluorine atom, can significantly influence the biological activity of these compounds.

Table 1: Reported Agrochemical Activities of Indazole Derivatives

| Activity | Target Organism/System | Reference |

|---|---|---|

| Herbicidal | Weeds | researchgate.netgoogle.comresearchgate.net |

| Fungicidal | Plant pathogenic fungi | researchgate.netgoogleapis.comresearchgate.netnih.gov |

| Insecticidal | Various insect pests | googleapis.comresearchgate.net |

Beyond herbicides and fungicides, the indazole scaffold is a promising platform for the development of new insecticides and plant growth regulators. googleapis.com Research has led to the discovery of indazole-based insecticides, with some compounds showing efficacy against a range of pests. googleapis.comresearchgate.net Additionally, certain indazole derivatives have been found to influence plant growth, suggesting their potential use as plant growth regulators to improve crop yields and quality. googleapis.comresearchgate.net

Catalytic Applications as Ligand Precursors in Metal Complex Formation

The nitrogen atoms within the indazole ring make it an excellent ligand for coordinating with metal ions. wikipedia.orgajol.info This property allows for the formation of a wide variety of metal complexes with potential applications in catalysis. ajol.info The resulting metal complexes can exhibit unique catalytic activities, participating in various organic transformations. researchgate.net The specific substituents on the indazole ring, such as the fluoro and nitrile groups in this compound, can modulate the electronic properties of the ligand and, consequently, the catalytic behavior of the metal complex. researchgate.net The study of these complexes is an active area of research, with potential applications in industrial chemical synthesis.

Table 2: Metal Complexes with Indazole and Related Ligands

| Metal Ion | Ligand Type | Potential Application | Reference |

|---|---|---|---|

| Ni(II), Zn(II), Cd(II) | Schiff base derived from indazole | Biological applications | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II) | Hydrazone ligands | Biological applications | researchgate.net |

| Fe(II), Co(II), Ni(II), Zn(II), Cd(II) | Imidazole | Biological cofactors | wikipedia.org |

Unveiling the Potential of this compound: A Scientific Overview

The chemical compound this compound is emerging as a molecule of significant interest within various scientific domains. This fluorinated indazole derivative, characterized by its unique structural features, is the subject of ongoing research exploring its utility in materials science, agrochemicals, and the development of novel diagnostic tools. This article delineates the current understanding and research findings related to this promising compound.

Research into Diagnostic Tool Development

The development of sensitive and selective diagnostic tools is a critical area of modern medicine and analytical chemistry. Fluorinated compounds, owing to their unique spectroscopic properties, are often investigated as potential components of fluorescent probes and sensors.

The intrinsic fluorescence of certain organic molecules can be harnessed for the detection and quantification of specific analytes. The indazole ring system, particularly when substituted with electron-withdrawing or donating groups, can exhibit fluorescent properties. The presence of both a fluorine atom and a nitrile group in 6-Fluoro-1H-indazole-3-carbonitrile may modulate its photophysical properties, making it a candidate for the development of novel fluorescent probes. Research into thiazole-based chemosensors has demonstrated that the presence of a fluorine atom can lead to selective ion sensing through mechanisms such as the inhibition of excited-state intramolecular proton transfer (ESIPT). researchgate.net This principle could potentially be applied to the design of diagnostic tools based on this compound.

Colorimetric sensors offer a straightforward and often visual method for detecting the presence of specific ions or molecules. The interaction of an analyte with a sensor molecule can induce a change in its electronic structure, leading to a visible color change. Studies on probes based on anthraimidazolediones have shown that they can act as colorimetric sensors for fluoride (B91410) and cyanide ions, exhibiting a red-shift in their intramolecular charge transfer (ICT) band upon binding. nih.gov While not directly involving this compound, this research highlights the potential of nitrogen-containing heterocyclic compounds in the development of colorimetric diagnostic tools. The specific electronic arrangement of this compound could potentially be exploited for similar sensing applications.

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 1h Indazole 3 Carbonitrile

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom at the C6 position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is attributed to the electron-withdrawing nature of the indazole ring system and the nitrile group, which activate the ring towards nucleophilic attack. A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to the formation of diverse 6-substituted indazole derivatives.

Common nucleophiles for this transformation include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent would be expected to yield 6-methoxy-1H-indazole-3-carbonitrile. Similarly, treatment with amines can lead to the corresponding 6-amino-1H-indazole-3-carbonitrile derivatives. The reaction conditions, such as temperature and the choice of base, are crucial for achieving optimal yields and preventing side reactions. While specific studies on 6-fluoro-1H-indazole-3-carbonitrile are not extensively documented, the reactivity of similar fluoroaromatic compounds supports this potential transformation. bldpharm.com

Table 1: Potential Nucleophilic Substitution Reactions at the Fluorine Atom

| Nucleophile | Expected Product |

|---|---|

| Sodium Methoxide (NaOMe) | 6-Methoxy-1H-indazole-3-carbonitrile |

| Ammonia (NH₃) | 6-Amino-1H-indazole-3-carbonitrile |

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system and can undergo electrophilic aromatic substitution (S_EAr) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fluorine atom, the nitrile group, and the pyrazole (B372694) ring itself. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The pyrazole ring's directing effect is more complex and depends on the reaction conditions and the specific electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For this compound, electrophilic attack is anticipated to occur at positions C4, C5, or C7, depending on the interplay of the electronic effects of the substituents. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at one of these positions. orgsyn.org Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom onto the benzene (B151609) portion of the indazole ring. chemicalbook.com

Transformations of the Nitrile Functional Group

The nitrile group at the C3 position is a versatile functional handle that can be converted into a variety of other functional groups.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. youtube.com For example, heating this compound with aqueous hydrochloric acid would yield 6-fluoro-1H-indazole-3-carboxylic acid. uni.luwiley-vch.de

The nitrile group can also be reduced to a primary amine. This is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The resulting 3-(aminomethyl)-6-fluoro-1H-indazole is a valuable intermediate for further derivatization.

Furthermore, the nitrile group can participate in cycloaddition reactions . For example, reaction with azides can lead to the formation of tetrazole derivatives. It can also react with organometallic reagents, such as Grignards, to form ketones after hydrolysis of the intermediate imine. msu.edu

Table 2: Key Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group |

|---|---|

| H₃O⁺, heat | Carboxylic Acid |

| 1. LiAlH₄, 2. H₂O | Primary Amine |

| NaN₃ | Tetrazole |

Metalation Reactions and Organometallic Intermediate Formation

The indazole ring can be deprotonated at the N1 position by a strong base, such as sodium hydride or an organolithium reagent, to form an indazolide anion. nih.govman.ac.uk This anion is a potent nucleophile and can react with various electrophiles, primarily leading to N-alkylation or N-acylation. nih.gov

Direct C-H metalation of the indazole ring is also possible, typically at the most acidic C-H bond, which is often adjacent to the nitrogen atoms or influenced by the other substituents. The resulting organometallic intermediates, such as organolithium or organomagnesium species, can then be quenched with a variety of electrophiles to introduce new functional groups onto the indazole core. While specific metalation studies on this compound are scarce, the general reactivity of indazoles suggests that these transformations are feasible. youtube.comwiley-vch.delibretexts.org

Oxidation and Reduction Reactions of the Indazole Core

The indazole ring itself can undergo oxidation and reduction reactions, although these are less common than functional group transformations. Strong oxidizing agents can lead to the cleavage of the pyrazole ring. For instance, oxidation of some indazole derivatives can lead to the formation of 1,2,3-benzotriazines. rsc.org Iminoiodane-enabled oxidative ring-opening of 2H-indazoles via C–N bond cleavage has also been reported. acs.org

Reduction of the indazole core is less common, but under certain catalytic hydrogenation conditions, saturation of the benzene ring can occur. However, this typically requires harsh conditions and may lead to a mixture of products. The selective reduction of the pyrazole ring while preserving the benzene ring is challenging.

Cycloaddition Reactions and Their Synthetic Utility

The indazole ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner and conditions. wikipedia.org For example, indazoles can undergo [3+2] cycloaddition reactions with various dipolarophiles. uchicago.edulibretexts.orgyoutube.com The nitrile group at the C3 position can also act as a dienophile in Diels-Alder reactions, although it is generally a poor one. More commonly, the nitrile can be a precursor to other functionalities that are more reactive in cycloadditions.

The synthesis of fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines, can be achieved through reactions that can be considered formal cycloadditions or cyclocondensations involving the indazole core or its precursors. nih.govacs.org These reactions are valuable for constructing complex molecular architectures for various applications.

General Functional Group Transformations and Derivatization

Beyond the specific reactions mentioned above, this compound is a platform for a wide range of functional group interconversions and derivatizations. A key reaction is the N-alkylation of the indazole ring. The reaction of this compound with an alkyl halide in the presence of a base typically yields a mixture of N1 and N2 alkylated products. nih.govman.ac.uk The regioselectivity of this reaction can be influenced by the nature of the alkylating agent, the base, and the solvent used. nih.gov

The synthesis of 6-substituted aminoindazole derivatives often starts from a corresponding 6-nitroindazole, which is then reduced to the amine. nih.govnih.gov This highlights a common derivatization pathway where the fluorine in this compound could potentially be displaced by a nitro group, although this would require specific reaction conditions.

Table 3: Summary of General Derivatization Reactions

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N1- and N2-alkylated indazoles |

| N-Acylation | Acyl chloride, Base | N1- and N2-acylated indazoles |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 1h Indazole 3 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate molecular architecture of 6-Fluoro-1H-indazole-3-carbonitrile and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, chemists can precisely map the connectivity of atoms within the molecule.

For indazole derivatives, ¹H NMR provides information on the protons of the fused benzene (B151609) ring and the pyrazole (B372694) moiety. chemicalbook.com The substitution pattern, including the position of the fluorine atom, significantly influences the chemical shifts and coupling patterns of the aromatic protons. researchgate.net In the case of this compound, the fluorine atom at the C6 position is expected to cause characteristic splitting patterns for the adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms are sensitive to their electronic environment. For instance, the carbon atom attached to the electron-withdrawing nitrile group (C3) and the carbon bonded to the fluorine atom (C6) will exhibit distinct chemical shifts. Studies on related fluorinated indazoles have demonstrated the utility of ¹³C NMR in confirming the position of the fluorine substituent. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as HMQC and HMBC, are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 1: Representative NMR Data for Indazole Scaffolds

| Nucleus | Indazole Type | Observed Chemical Shift Range (ppm) | Key Observations |

|---|---|---|---|

| ¹H | Unsubstituted 1H-Indazole | 7.1-8.1 | Signals correspond to the aromatic protons on the benzene and pyrazole rings. chemicalbook.com |

| ¹H | Fluorinated 1H-Indazoles | Varies with F position | Fluorine substitution alters the chemical shifts and introduces H-F coupling. researchgate.net |

| ¹³C | Unsubstituted 1H-Indazole | 110-142 | Provides a map of the carbon framework of the molecule. chemicalbook.com |

| ¹³C | Fluorinated 1H-Indazoles | Varies with F position | The carbon atom bonded to fluorine shows a large C-F coupling constant. researchgate.netresearchgate.net |

Mass Spectrometry (MS) for Molecular Composition Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, which has a molecular formula of C₈H₄FN₃, the expected monoisotopic mass is approximately 161.04 Da. cookechem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the proposed molecular formula.

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Electron ionization (EI) mass spectrometry of indazole derivatives often reveals characteristic fragmentation pathways that can help to confirm the core structure. researchgate.net The analysis of these fragments aids in piecing together the molecular puzzle and corroborating the structure determined by NMR.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄FN₃ | cookechem.com |

| Molecular Weight | 161.14 | cookechem.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.

A sharp and intense absorption band in the region of 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the indazole ring typically appears as a broad band in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. pressbooks.publibretexts.orglibretexts.org The C-F stretching vibration will also give rise to a characteristic absorption, typically in the 1000-1400 cm⁻¹ range. The presence and position of these bands provide confirmatory evidence for the functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H (stretch) | 3100 - 3500 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Nitrile (C≡N) (stretch) | 2200 - 2260 |

| C=C (aromatic stretch) | 1400 - 1600 |

| C-F (stretch) | 1000 - 1400 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity. Thin-layer chromatography (TLC) is often used as a rapid and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. orgsyn.org

Column chromatography, typically using silica (B1680970) gel as the stationary phase, is the standard method for purifying the crude product. By carefully selecting the eluent, the desired compound can be separated from starting materials, byproducts, and other impurities.

High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that can be used to determine the purity of the final compound with a high degree of accuracy. bldpharm.com By using a suitable column and mobile phase, a chromatogram is obtained in which the area of the peak corresponding to this compound can be compared to the areas of any impurity peaks to calculate the purity.

X-ray Crystallography Studies of Related Indazole Structures

While a specific X-ray crystal structure for this compound was not found in the search results, the crystal structures of several related indazole derivatives have been reported. researchgate.netresearchgate.netmdpi.com These studies provide valuable insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the indazole ring system.

For instance, X-ray crystallography has been used to unambiguously confirm the tautomeric form of indazolinones and to study intermolecular hydrogen bonding. researchgate.net In other studies, the crystal structures of indazole N-oxides and other derivatives have been determined, providing a basis for comparison with theoretical calculations. researchgate.net The analysis of crystal packing can reveal the presence of hydrogen bonds and π-π stacking interactions, which are important for understanding the physical properties of the compound. These existing crystal structures of analogous compounds serve as excellent models for predicting the likely solid-state structure and intermolecular interactions of this compound.

Computational and Theoretical Investigations of 6 Fluoro 1h Indazole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For indazole derivatives, these calculations can provide valuable information about their stability, reactivity, and the nature of their chemical bonds. While specific DFT studies on 6-Fluoro-1H-indazole-3-carbonitrile are not extensively documented in publicly available literature, the methodologies applied to analogous indazole structures offer a clear indication of the insights that can be gained.

Theoretical investigations on various indazole derivatives have been conducted to understand their fundamental properties. nih.govchim.it These studies often involve the calculation of several quantum chemical parameters that are indicative of a molecule's reactivity and electronic behavior.

Key Quantum Chemical Parameters for Indazole Derivatives:

| Parameter | Description | Significance for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | A higher HOMO energy suggests a greater ability to donate electrons, indicating susceptibility to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first vacant orbital. | A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. |

This table is generated based on principles of quantum chemistry as applied to organic molecules and is for illustrative purposes.

In studies of other indazole derivatives, DFT calculations have been employed to explain reactivity differences and to guide synthetic strategies. researchgate.net For instance, the calculation of MEP maps can reveal the most likely sites for electrophilic or nucleophilic attack, which is crucial for predicting the outcomes of chemical reactions. The fluorine atom at the 6-position and the nitrile group at the 3-position of this compound would significantly influence its electronic properties, a hypothesis that can be precisely quantified through such computational methods.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design, allowing for the prediction of binding modes and affinities.

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic picture of the binding stability and can reveal conformational changes that are not apparent from static docking poses. MD simulations have been applied to indazole derivatives to assess the stability of their interactions with target proteins, confirming that the binding modes predicted by docking are maintained in a dynamic environment.

Illustrative Docking and MD Simulation Parameters for Indazole Derivatives:

| Computational Method | Parameter | Typical Value/Observation | Significance |

| Molecular Docking | Binding Energy (kcal/mol) | -5 to -12 | Predicts the strength of the ligand-receptor interaction. |

| Key Interacting Residues | e.g., Lys, Asp, Tyr | Identifies specific amino acids crucial for binding. | |

| Molecular Dynamics | RMSD (Root Mean Square Deviation) | < 3 Å | Indicates the stability of the ligand's position in the binding pocket over time. |

| Hydrogen Bond Occupancy | > 50% | Shows the persistence of specific hydrogen bonds during the simulation. |

This table presents typical parameters and values observed in molecular docking and dynamics studies of small molecule inhibitors and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most influential for a compound's efficacy, QSAR models can be used to predict the activity of new, untested molecules.

For indazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their activity as inhibitors of specific biological targets. These models can generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For instance, a QSAR model might indicate that bulky substituents are preferred in one region, while electron-withdrawing groups are beneficial in another.

While a specific QSAR model for this compound has not been detailed in the literature, the principles of QSAR have been successfully applied to the broader class of indazole compounds. The development of a robust QSAR model for a series of indazole analogues would involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters.

Commonly Used Descriptors in QSAR Studies of Heterocyclic Compounds:

| Descriptor Type | Examples | Information Provided |

| Electronic | Partial charges, Dipole moment | Describes the electronic distribution and polarity of the molecule. |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

This table lists common molecular descriptors used in QSAR modeling and is for illustrative purposes.

Through the application of these computational and theoretical methods, a comprehensive understanding of the chemical and biological properties of this compound can be developed. Although specific studies on this particular molecule are limited, the established use of these techniques for the broader indazole class provides a solid framework for future in silico investigations, which will undoubtedly play a crucial role in unlocking its full potential.

Biological Activities and Medicinal Chemistry Applications of 6 Fluoro 1h Indazole 3 Carbonitrile

Pharmacological Profile and Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a key component in many compounds with a diverse range of pharmacological properties. nih.gov Derivatives of indazole have been investigated for their potential in treating a variety of conditions, showcasing the versatility of this heterocyclic system in medicinal chemistry. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Indazole derivatives are recognized for their anti-inflammatory and analgesic properties. nih.gov Certain indazole-based compounds, such as benzydamine, are used clinically for their anti-inflammatory and pain-relieving effects. While the direct anti-inflammatory and analgesic activities of 6-Fluoro-1H-indazole-3-carbonitrile have not been reported in the available scientific literature, its structural analog, 6-Fluoro-1H-indazole-3-carboxylic acid, is noted as an important intermediate in the synthesis of drugs with these properties. chemimpex.com

Antiarrhythmic and Antihypertensive Activities

The indazole nucleus is present in compounds that have been explored for their cardiovascular effects, including antiarrhythmic and antihypertensive activities. nih.govnih.gov Various indazole derivatives have demonstrated the potential to modulate cardiovascular function, suggesting that this chemical class could be a source of new treatments for heart rhythm disorders and high blood pressure. nih.gov However, there are no specific studies available that evaluate this compound for these activities.

Antiviral Activities, Including Anti-HIV

The broad biological activity of indazole derivatives extends to antiviral effects, including activity against HIV. nih.gov The structural framework of indazole is considered a valuable starting point for the development of new antiviral agents. At present, no specific research has been published on the antiviral or anti-HIV activity of this compound.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Indazole derivatives have been shown to possess antimicrobial properties, with activity against both bacteria and fungi. nih.gov This suggests that the indazole scaffold could be leveraged to create new antimicrobial drugs. The specific antimicrobial efficacy of this compound has not been documented.

Oncological Applications and Anticancer Mechanisms

The application of indazole derivatives in oncology is an area of significant research interest. nih.govnih.gov A number of commercially available anticancer drugs, such as axitinib (B1684631) and niraparib, feature an indazole core, highlighting the importance of this structure in the development of cancer therapies. nih.gov The anticancer effects of these derivatives are often attributed to their ability to inhibit protein kinases involved in tumor growth and proliferation. nih.gov

Antiproliferative Effects on Various Tumor Cell Lines

Derivatives of the indazole family have demonstrated antiproliferative effects against a range of human cancer cell lines. nih.gov Studies have shown that modifications to the indazole ring system, such as the introduction of a fluorine atom, can influence the potency and selectivity of these compounds as anticancer agents. For instance, the presence of a fluorine atom at the 6-position of the indazole ring has been shown in some derivatives to enhance enzymatic activity and cellular potency against certain cancer targets. nih.gov While this suggests that 6-fluoro-substituted indazoles could be promising for oncological applications, specific data on the antiproliferative effects of this compound on various tumor cell lines are not available in the current body of scientific literature.

Kinase Inhibition Profiles

While specific kinase inhibition data for this compound against a broad panel of kinases such as EGFR, CDK2, PLK4, Pim kinases, LRRK2, and Bcr-Abl is not extensively documented in publicly available literature, the indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous indazole derivatives have shown potent inhibitory activity against a variety of kinases, suggesting that this compound could serve as a valuable intermediate or building block for the synthesis of novel kinase inhibitors.

For instance, derivatives of 1H-indazol-3-amine have been investigated as inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2). Studies have indicated that the placement of a fluorine substituent at the 6-position of the indazole ring can lead to enhanced enzymatic activity and cellular potency google.com. Specifically, a compound with a fluorine at the 6-position demonstrated an IC50 value of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2 google.com. Furthermore, 3-amino-1H-indazol-6-yl-benzamides have been designed to target the 'DFG-out' conformation of the kinase activation loop, with some compounds showing single-digit nanomolar efficacy against FLT3, c-Kit, and the T674M gatekeeper mutant of PDGFRα nih.gov.

The general trend observed with fluorinated indazoles suggests that the position of the fluorine atom is critical for activity. The electron-withdrawing nature of fluorine can modulate the pKa of the indazole ring system and influence key interactions with the kinase active site.

Table 1: Kinase Inhibition by Selected Indazole Derivatives

| Compound/Derivative Class | Target Kinase(s) | Reported Activity (IC50) |

| 6-Fluoro-1H-indazol-3-amine derivative | FGFR1, FGFR2 | <4.1 nM, 2.0 nM google.com |

| 3-Amino-1H-indazol-6-yl-benzamide (Compound 4) | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM EC50s nih.gov |

| 3-Amino-1H-indazol-6-yl-benzamide (Compound 11) | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM EC50s nih.gov |

| GSK583 (a 5-fluoro-1H-indazol-3-yl derivative) | RIP2 Kinase | Highly potent and selective nih.gov |

| ARRY-797 | p38α (MAPK14) | 4.5 nM nih.gov |

This table presents data for related indazole compounds to illustrate the potential of the scaffold, as specific data for this compound is limited.

Modulation of Cell Cycle Regulation and Apoptosis Pathways

Indazole derivatives are known to exert anticancer effects by modulating cell cycle progression and inducing apoptosis. While direct studies on this compound are scarce, research on analogous compounds provides insight into the potential mechanisms.

A series of synthesized indazole derivatives demonstrated that compound 2f could dose-dependently promote the apoptosis of 4T1 breast cancer cells nih.gov. This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2 nih.gov. Furthermore, compound 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, suggesting the involvement of the mitochondrial apoptotic pathway nih.gov.

In another study, a novel indazole derivative, 6o , was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner nih.gov. This compound was found to upregulate the expression of the tumor suppressor protein p53 and downregulate the expression of its negative regulator, MDM2 nih.gov. The study also observed a decrease in Bcl-2 expression and an increase in Bax expression, further supporting the pro-apoptotic activity of this indazole derivative nih.gov.

These findings highlight the potential of the indazole scaffold to interfere with key proteins that regulate the cell cycle and apoptosis, making this compound a compound of interest for the development of new anticancer agents.

Lead Optimization and Drug Candidate Development in Oncology

The indazole core is a prominent feature in several FDA-approved small molecule anticancer drugs, underscoring its importance in oncology drug discovery nih.gov. The process of lead optimization often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The incorporation of fluorine, as in this compound, is a common strategy in this process.

Neurological Research Applications

The application of this compound in neurological research is an area with limited direct evidence in the current literature. However, the broader class of indazole derivatives has shown potential in this field.

While there is no specific mention of this compound as a JNK (c-Jun N-terminal kinase) inhibitor, the indazole scaffold has been explored for its activity against various kinases, some of which are implicated in neurodegenerative diseases. JNKs are involved in neuronal apoptosis and inflammatory pathways, making them attractive targets for the treatment of conditions like Alzheimer's and Parkinson's disease.

Although a patent for the manipulation of the nervous system using electromagnetic fields exists, it does not mention the specific compound this compound nih.govgoogle.com.

Structure-Activity Relationship (SAR) Studies of Fluorinated Indazoles

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs.

The introduction of a fluorine atom into the indazole ring can have a significant impact on its biological activity. The position of the fluorine substituent is often critical. For example, in a series of indazole derivatives targeting FGFR kinases, a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency google.com.

The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, contribute to its profound effects. Fluorine can alter the conformation of a molecule, improve its metabolic stability, and enhance its binding affinity to target proteins by participating in hydrogen bonding or other non-covalent interactions. These effects make the strategic placement of fluorine a powerful tool in medicinal chemistry for optimizing the pharmacological profile of lead compounds.

Derivatization Strategies for Enhanced Efficacy and Selectivity

The development of this compound as a lead compound in drug discovery often involves synthetic modifications to enhance its potency and selectivity for specific biological targets. These strategies typically focus on substitutions at various positions of the indazole ring to explore the structure-activity relationship (SAR).

Key derivatization approaches for related indazole scaffolds, which can be extrapolated to this compound, include:

Substitution at the N1-position: Alkylation or arylation at the N1-position of the indazole ring is a common strategy to modulate pharmacokinetic properties and target engagement. For instance, in a series of 1H-indazole-3-carboxamide derivatives, substitutions at the N1-position with various alkyl and aryl groups were explored to optimize their inhibitory activity against different kinases.

Modification of the 3-carbonitrile group: The carbonitrile group at the C3-position is a key functional group that can be hydrolyzed to a carboxamide or an ester, or it can be used as a synthetic handle to introduce other functionalities. These modifications can alter the compound's hydrogen bonding capabilities and steric interactions within a protein's active site.

Introduction of substituents on the benzene (B151609) ring: While the fluorine at the C6-position is a defining feature, additional substitutions on the benzene portion of the indazole ring can be made to fine-tune the electronic and steric properties of the molecule. For example, the introduction of different groups at the 5-position of the indazole ring has been shown to impact the inhibitory potency of 1H-indazole-3-carboxamide derivatives against human GSK-3. nih.gov

A hypothetical derivatization strategy for this compound could involve the synthesis of a library of analogs with diverse substituents at the N1 and C5 positions to probe the binding pocket of a target kinase and improve both efficacy and selectivity.

Table 1: Potential Derivatization Strategies for this compound

| Position of Derivatization | Type of Substituent | Rationale for Modification |

|---|---|---|

| N1-position | Alkyl, Aryl, Heteroaryl groups | To improve pharmacokinetic properties and explore additional binding interactions. |

| C3-position (from carbonitrile) | Carboxamide, Carboxylic acid, Ester | To modify hydrogen bonding capacity and serve as a handle for further functionalization. |

| C5-position | Methoxy, Methyl, Halogen groups | To fine-tune electronic properties and steric interactions for enhanced selectivity. nih.gov |

Mechanism of Action Investigations and Molecular Target Identification

Understanding the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. This typically involves identifying their molecular targets and elucidating the specific interactions that lead to a biological response.

Indazole derivatives are well-established as inhibitors of various protein kinases. rsc.orgnih.gov The this compound core is likely to act as a scaffold that can be tailored to target the ATP-binding site of specific kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the carbonitrile group can participate in hydrogen bonding or be modified to interact with specific residues in the kinase active site.

Enzyme inhibition assays are critical for determining the potency and selectivity of these compounds. For example, in studies on related indazole derivatives, IC50 values are determined against a panel of kinases to assess their inhibitory profile. For instance, certain indazole derivatives have shown potent inhibition of kinases such as VEGFR-2 and FGFR1. nih.govnih.gov

Receptor binding studies, while less common for kinase inhibitors which are typically enzyme-targeted, could be relevant if the indazole derivatives are designed to interact with cell surface receptors that have an associated kinase domain.

Table 2: Hypothetical Enzyme Inhibition Profile for a this compound Derivative

| Target Kinase | IC50 (nM) | Rationale for Targeting |

|---|---|---|

| VEGFR-2 | 1.24 | Inhibition of angiogenesis in cancer therapy. nih.gov |

| FGFR1 | 90 (for a related compound) | Targeting fibroblast growth factor receptor signaling in cancer. nih.gov |

| GSK-3 | 350 (for a related compound) | Potential application in neurodegenerative diseases and cancer. nih.gov |

Molecular Interactions within Hydrophobic Pockets of Proteins

Molecular docking and X-ray crystallography studies of related indazole compounds have provided insights into their binding modes within the hydrophobic pockets of protein kinases. nih.gov The indazole ring itself often forms key hydrogen bonds with the hinge region of the kinase domain. The substituents on the indazole core then extend into adjacent hydrophobic pockets, and specific interactions in these pockets can determine the inhibitor's selectivity.

For this compound derivatives, the 6-fluoro substituent would be expected to interact with a specific region of the binding pocket. The nature of the substituent at the N1-position would be critical for occupying a deeper hydrophobic pocket, often referred to as the "back pocket," which can confer selectivity for certain kinases over others. Molecular modeling studies can predict these interactions and guide the design of more selective inhibitors. For example, the binding of indazole derivatives to the hinge residues of Aurora kinases has been demonstrated through molecular docking analysis. nih.gov

Preclinical Development Research Paradigms

The preclinical development of a compound like this compound involves a series of in vitro and in vivo studies to assess its therapeutic potential before it can be considered for human clinical trials.

In Vitro Studies: The initial evaluation of this compound derivatives would involve testing their cytotoxic or anti-proliferative activity against a panel of cancer cell lines. This helps to identify the types of cancers that may be sensitive to the compound. For example, a study on a 3-chloro-6-nitro-1H-indazole derivative showed its biological potency against three species of Leishmania. nih.gov Another study on a different class of compounds demonstrated tumor inhibition in human melanoma cell lines. nih.gov

In Vivo Studies: Promising compounds from in vitro studies are then advanced to in vivo models, typically in mice, to evaluate their efficacy in a living organism. This can involve xenograft models where human cancer cells are implanted into immunodeficient mice. The ability of the compound to inhibit tumor growth in these models is a critical step in preclinical development. For instance, a study on an oxadiazole derivative showed significant tumor inhibition in a human melanoma model in mice. nih.gov Similarly, a VEGFR-2 inhibitor based on an indazole scaffold demonstrated favorable pharmacokinetic profiles and suppressed tumor angiogenesis in a zebrafish model. nih.gov

Table 3: Illustrative Preclinical Efficacy Data for a Hypothetical this compound Analog

| Study Type | Model | Endpoint | Result |

|---|---|---|---|

| In Vitro | Human Melanoma Cell Line (A375) | IC50 | 2.0 µM nih.gov |

| In Vivo | Zebrafish Subintestinal Vessel Model | Inhibition of Angiogenesis | Significant Suppression nih.gov |

| In Vivo | Mouse Xenograft Model (Human Melanoma) | Tumor Growth Inhibition | 63% nih.gov |

Methodological Considerations for Resolving Contradictory Biological Data

During preclinical development, it is not uncommon to encounter contradictory or inconsistent biological data. This can arise from various factors, including differences in experimental protocols, the use of different cell lines or animal models, and the inherent complexity of biological systems.

Methodological considerations to address such discrepancies include:

Standardization of Assays: Ensuring that assays are performed under consistent and well-defined conditions across different experiments and laboratories is crucial.

Orthogonal Assays: Using multiple, independent assays to measure the same biological endpoint can help to validate findings. For example, if a compound shows anti-proliferative activity in an MTT assay, this could be confirmed using a direct cell counting method or a colony formation assay.

Characterization of Cell Lines and Models: Thoroughly characterizing the genetic and phenotypic background of the cell lines and animal models used can help to explain why a compound might be effective in one model but not another.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Correlating the concentration of the drug at the target site with the observed biological effect is essential. Inconsistent in vivo efficacy could be due to poor bioavailability or rapid metabolism of the compound.

Target Engagement Studies: Directly measuring the binding of the compound to its intended molecular target in cells or in vivo can confirm that the compound is reaching its site of action.

By systematically addressing these factors, researchers can gain a clearer understanding of the biological activity of a compound like this compound and make more informed decisions about its potential for further development.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of functionalized indazoles like 6-Fluoro-1H-indazole-3-carbonitrile is a primary area of future research. While traditional methods often rely on harsh reaction conditions and hazardous reagents, modern synthetic chemistry is moving towards more sustainable approaches.

Future efforts will likely focus on:

Catalyst-based Approaches: The use of transition-metal and acid-base catalysts has already shown promise in enhancing the efficiency and selectivity of indazole synthesis. organic-chemistry.orgbohrium.com Future research will likely explore novel catalytic systems that can facilitate the direct and regioselective synthesis of this compound from readily available starting materials.

Metal-Free Reactions: To circumvent the environmental concerns associated with heavy metal catalysts, metal-free synthetic routes are highly desirable. For instance, a metal-free fluorination method for 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has been reported, showcasing a greener approach to fluorination. organic-chemistry.orgacs.org

Flow Chemistry: The application of flow chemistry can offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of indazole derivatives.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the this compound core in a single step would significantly improve atom economy and reduce waste generation. frontiersin.orgnih.gov

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst toxicity, cost, and removal from the final product. |

| Metal-Free Synthesis | Reduced environmental impact and toxicity. | May require harsher reaction conditions or offer lower yields. |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and optimization of reaction parameters. |

| Multicomponent Reactions | High atom economy, reduced waste, and operational simplicity. | Can be challenging to optimize for complex target molecules. |

Discovery of New Biological Targets and Therapeutic Areas

Indazole derivatives are well-established as privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities. ijpsjournal.com The unique electronic properties conferred by the fluorine and carbonitrile substituents in this compound make it a compelling candidate for biological screening against a variety of targets.

Future research in this domain will likely involve:

Kinase Inhibition: Indazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov Screening this compound and its analogues against a panel of kinases could lead to the discovery of new anticancer agents.

Anti-inflammatory and Neuroprotective Agents: The indazole core has been associated with anti-inflammatory and neuroprotective properties. Further investigation into the potential of this compound in these therapeutic areas is warranted.

Enzyme Inhibition: The fluorine atom can play a crucial role in enzyme inhibition by altering the metabolic stability and binding affinity of a molecule. organic-chemistry.org Investigating the inhibitory activity of this compound against various enzymes could unveil novel therapeutic applications.

The following table summarizes potential therapeutic areas for fluorinated indazole derivatives based on existing research:

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases (e.g., FGFR, VEGFR) | Indazole scaffold is a known kinase inhibitor; fluorine can enhance potency. |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokines | Indazole derivatives have demonstrated anti-inflammatory effects. |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3) | The indazole nucleus is present in compounds with neuroprotective activity. |

| Infectious Diseases | Viral or Bacterial Enzymes | Heterocyclic compounds are a rich source of antimicrobial agents. |

Advanced Material Design Utilizing Indazole Scaffolds

The application of indazole derivatives is not limited to the life sciences; their unique photophysical properties make them attractive candidates for the development of advanced materials. The highly conjugated system of the indazole ring, combined with the electronic influence of the fluorine and carbonitrile groups, suggests potential for use in organic electronics.

Future research directions in materials science include:

Organic Light-Emitting Diodes (OLEDs): The chromophoric nature of the indazole ring suggests that derivatives of this compound could be investigated as emitters or host materials in OLED devices.

Dye-Sensitized Solar Cells (DSSCs): The ability of indazole derivatives to act as powerful chromophores makes them suitable for use as sensitizers in DSSCs, where they can absorb light and inject electrons into a semiconductor.

Organic Photovoltaics (OPVs): Fluorinated organic molecules are often used in OPV devices to tune the energy levels and improve charge transport properties. The incorporation of this compound into novel donor or acceptor materials could lead to more efficient solar cells.

Addressing Sustainability and Green Chemistry Principles in Indazole Synthesis

A significant challenge and a critical area for future research is the integration of green chemistry principles into the synthesis of this compound and its derivatives. The twelve principles of green chemistry provide a framework for developing more environmentally friendly chemical processes. nih.gov

Key considerations for a sustainable synthetic approach include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a crucial step. frontiersin.orgorganic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or reactions at ambient temperature can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.inresearchgate.net

Renewable Feedstocks: While challenging for complex aromatic heterocycles, the long-term goal is to develop synthetic pathways that utilize renewable starting materials.

The challenges in achieving a truly sustainable synthesis lie in balancing the desire for green processes with the need for high yields and purity. Overcoming these challenges will require innovative synthetic methodologies and a holistic assessment of the entire lifecycle of the chemical process.

Q & A

Q. Table 1: Spectroscopic Signatures of this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| NMR | δ 8.20 (d, 1H, H-7), δ 7.60 (d, 1H, H-4) | |

| IR | 2199 cm (C≡N) | |

| HRMS | m/z 161.0345 () |

Q. Table 2: Synthetic Optimization Parameters for Fluorination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Sulfolane | +25% vs. DMF |

| Temperature | 120°C | Maximizes KF activity |

| Reaction Time | 12 hours | >90% conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.